molecular formula C16H24ClNO2 B3223332 (S)-alpha-(4-tert-butyl-benzyl)-proline-HCl CAS No. 1217748-46-3

(S)-alpha-(4-tert-butyl-benzyl)-proline-HCl

Cat. No. B3223332
CAS RN: 1217748-46-3
M. Wt: 297.82 g/mol
InChI Key: INJCKVFEISNXDR-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related compounds such as 4-tert-butylbenzyl chloride involves the reaction of tertiary butyl, formaldehyde, hydrochloric acid, and formic acid . The reaction is controlled at a temperature of 70 to 75 degrees Celsius and lasts between 10 and 20 hours .

Scientific Research Applications

Applications in Stereoselective Synthesis

The (S)-alpha-(4-tert-butyl-benzyl)-proline-HCl compound plays a critical role in the stereoselective synthesis of various compounds. Angle and Belanger (2004) successfully synthesized 3-hydroxyproline benzyl esters from alpha-alkyl and alpha-alkoxy N-protected aminoaldehydes, showcasing the utility of this compound in producing prolines with specific configurations (Angle & Belanger, 2004). Similarly, Tressler et al. (2014) incorporated (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline in model peptides, demonstrating its use in sensitive applications like 19F NMR (Tressler et al., 2014).

Role in Enantioselective Catalysis

The compound also finds use in enantioselective catalysis. Xie et al. (2006) described a CuI/trans-4-hydroxy-l-proline-catalyzed coupling reaction, which achieved up to 93% ee, highlighting the compound's efficacy in creating enantioselective all-carbon quaternary centers (Xie et al., 2006). Moreover, Hayashi et al. (2008) and (2004) demonstrated that siloxyproline and 4-siloxyproline derivatives enhance catalytic activity and enantioselectivity in various reactions, extending the scope of substrates used in asymmetric synthesis (Hayashi et al., 2008), (Hayashi et al., 2004).

In Chemical Synthesis and Structural Studies

This compound is also crucial in the synthesis of unusual amino acids and the study of molecular structures. Romoff et al. (2017) emphasized its importance in synthesizing bioactive peptides and novel chemical entities, showing its versatility and efficiency as a reagent (Romoff et al., 2017). Koskinen et al. (2005) highlighted its role in studying motional restrictions of the proline pyrrolidine ring and the effects of substituents on ring puckering, contributing significantly to understanding protein and peptide structures (Koskinen et al., 2005).

properties

IUPAC Name

(2S)-2-[(4-tert-butylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c1-15(2,3)13-7-5-12(6-8-13)11-16(14(18)19)9-4-10-17-16;/h5-8,17H,4,9-11H2,1-3H3,(H,18,19);1H/t16-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJCKVFEISNXDR-NTISSMGPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC2(CCCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@@]2(CCCN2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-alpha-(4-tert-butyl-benzyl)-proline-HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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